2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 40004-63-5
VCID: VC17965807
InChI: InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
SMILES:
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol

CAS No.: 40004-63-5

Cat. No.: VC17965807

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol - 40004-63-5

Specification

CAS No. 40004-63-5
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 2-[4-(4-methylphenyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3
Standard InChI Key FJWBDCUZQKWYMJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2CCN(CC2)CCO

Introduction

Chemical Structure and Nomenclature

Structural Features

2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol consists of a six-membered piperazine ring with a 4-methylphenyl group at the 1-position and a 2-hydroxyethyl group at the 4-position. The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. The piperazine core provides a rigid scaffold for intermolecular interactions, while the methylphenyl and ethanol groups enhance solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol typically involves alkylation of 4-(4-methylphenyl)piperazine with ethylene oxide or 2-chloroethanol. A representative method is outlined below:

Reaction Scheme:

4-(4-Methylphenyl)piperazine+ethylene oxideBase (e.g., K₂CO₃)Ethanol, 50–70°C2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol\text{4-(4-Methylphenyl)piperazine} + \text{ethylene oxide} \xrightarrow[\text{Base (e.g., K₂CO₃)}]{\text{Ethanol, 50–70°C}} \text{2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol}

Key Steps:

  • Alkylation: The piperazine nitrogen reacts with ethylene oxide under basic conditions to form the ethanol derivative .

  • Purification: Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1: Optimal Reaction Conditions

ParameterConditionSource
SolventEthanol
Temperature50–70°C
CatalystPotassium carbonate
Yield65–75% (estimated)

Physical and Chemical Properties

Physicochemical Profile

While experimental data for 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol are scarce, properties are inferred from structurally related compounds:

Table 2: Estimated Physical Properties

PropertyValueSource
Melting Point130–132°C (analog to )
Boiling Point452°C (predicted)
Density1.25 g/cm³
SolubilitySoluble in ethanol, DMSO
pKa~14.96 (hydroxyl group)

Stability and Reactivity

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the piperazine ring .

  • Reactivity: The hydroxyl group participates in esterification and oxidation reactions, while the piperazine nitrogen can undergo alkylation or acylation .

ActivityMechanismAnalogous Compound Evidence
AntimicrobialDisruption of microbial membranesPiperazinyl acetonitriles
AnticancerApoptosis induction via caspase activationPiperazine derivatives
Dopaminergic ModulationD₂ receptor antagonismArylpiperazines

Applications in Scientific Research

Medicinal Chemistry

  • Drug Intermediate: Serves as a precursor for antipsychotic agents (e.g., aripiprazole analogs) .

  • Receptor Studies: Used to probe serotonin and dopamine receptor binding sites .

Materials Science

  • Coordination Polymers: Piperazine derivatives form metal-organic frameworks (MOFs) with transition metals .

AspectRecommendation
Storage2–8°C in airtight container
DisposalIncineration or hydrolysis

Comparison with Related Piperazine Derivatives

Table 5: Structural and Functional Comparisons

CompoundKey DifferenceActivity
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol Sulfonyl group enhances stabilityEnzyme inhibition
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles Thioether linkageAntimicrobial

Future Research Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

  • Structure-Activity Relationships: Modify substituents to optimize receptor affinity.

  • Industrial Scale-Up: Develop continuous-flow synthesis for mass production .

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